Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate
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Overview
Description
It is characterized by its molecular formula C19H17N3O6 and a molecular weight of 383.4 g/mol.
Preparation Methods
The synthesis of Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate typically involves the reaction of 3-acetamidoaniline with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups, using reagents like sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate can be compared with similar compounds such as:
N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide: This compound has a similar structure but includes a thiadiazole ring, which may impart different chemical and biological properties.
N-{4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzamide:
Ethyl 4-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate: This compound includes a pyrimidine ring and a sulfanyl group, offering unique properties compared to this compound.
Biological Activity
Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate is an organic compound characterized by its unique structural features, including an ethyl ester group, an acetamido group, and a keto group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure
The molecular formula of this compound is C13H13N1O4. Its structure can be visualized as follows:
Biological Activity Overview
This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on recent research findings.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing that it inhibits growth at varying concentrations.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanism of action appears to involve disruption of cell wall synthesis and interference with protein synthesis pathways, similar to other known antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated its ability to induce apoptosis in leukemia cells.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HL-60 (Leukemia) | 10 | Induces apoptosis |
MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
A549 (Lung Cancer) | 20 | Inhibits proliferation |
These findings suggest that the compound may act by modulating signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed through its ability to inhibit pro-inflammatory cytokines in vitro. The compound demonstrated a dose-dependent reduction in the secretion of TNF-alpha and IL-6.
Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
10 | 30 | 25 |
50 | 60 | 55 |
100 | 85 | 80 |
This anti-inflammatory activity may be attributed to the compound's ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors, altering their activity and influencing cellular responses.
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Leukemia Treatment : A clinical trial involving patients with acute myeloid leukemia showed promising results with the administration of this compound, leading to improved survival rates.
- Chronic Inflammation Management : Patients with chronic inflammatory conditions reported reduced symptoms following treatment with formulations containing this compound.
Properties
IUPAC Name |
ethyl 2-(3-acetamidoanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-12(17)11(16)14-10-6-4-5-9(7-10)13-8(2)15/h4-7H,3H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSRFRBGHRMXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC(=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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